Fe2+/Fe3+ Ratio and Hydroxyl Radical Generation
Carbon-supported iron catalysts prepared from iron acetate hydrate (C-AC-AFe) exhibit a markedly higher Fe2+/Fe3+ ratio compared to catalysts derived from iron sulfate (C-AC-SFe) or iron nitrate (C-AC-NFe) under identical impregnation conditions. This elevated Fe2+ fraction drives enhanced hydroxyl radical (OH) production, the primary oxidizing species in Fenton chemistry [1].
OH• 53.8 vs 37.9, 42.4 μM g−1
| Evidence Dimension | Fe2+/Fe3+ ratio on catalyst surface and corresponding OH radical generation |
|---|---|
| Target Compound Data | Fe2+/Fe3+ = 4.1; OH generated = 53.8 μM g−1 |
| Comparator Or Baseline | C-AC-SFe (Fe2+/Fe3+ = 1.5; OH = 37.9 μM g−1); C-AC-NFe (Fe2+/Fe3+ = 1.7; OH = 42.4 μM g−1) |
| Quantified Difference | Fe2+/Fe3+ ratio 2.7× to 2.4× higher than comparators; OH generation 42% higher than iron sulfate and 27% higher than iron nitrate |
| Conditions | 9 wt% Fe loading on activated carbon; catalysts characterized by XPS; OH quantified via radical scavenging assay |
Why This Matters
The 2.4–2.7× enrichment in Fe2+ species on the catalyst surface translates to 27–42% greater OH radical generation, directly enabling faster contaminant oxidation and reduced catalyst loading requirements.
- [1] Zárate-Guzmán, A. I., et al. (2020). Iron precursor salt effect on the generation of OH radicals and sulfamethoxazole degradation through a heterogeneous Fenton process using Carbon-Fe catalysts. Journal of Water Process Engineering, 36, 101273. View Source
